Benzenesulfonamide, 4-((4-amino-5-(2,6-difluorobenzoyl)-2-thiazolyl)amino)-
Overview
Description
AG-012986 is a pan-CDK inhibitor. AG-012986 may be useful in the treatment of tumors by inhibiting p38 MAPK phosphorylation.
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy, a treatment modality for cancer. A specific compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, shows excellent properties as a photosensitizer. Its high singlet oxygen quantum yield and good fluorescence properties make it suitable for Type II photodynamic therapy mechanisms, which are effective in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
Various benzenesulfonamide derivatives have been synthesized and characterized, contributing to our understanding of their chemical structures. For instance, 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide was synthesized and confirmed through different analytical techniques, adding to the chemical knowledge of these compounds (Naganagowda & Petsom, 2011).
Antimicrobial Agents
The synthesis of new benzenesulfonamide derivatives has been explored for their potential as antimicrobial agents. This includes synthesizing derivatives hybridized with various substituted pyrazole and thiazole rings, which demonstrated promising antimicrobial properties (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Anticancer Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives showed marked anticancer activity against various cancer cell lines. This research helps in the development of new anticancer compounds (Karakuş et al., 2018).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide containing isoxazole compounds have been prepared and shown to have excellent inhibitory activity against human carbonic anhydrase isoforms. This discovery is significant in developing treatments for conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Polymer Synthesis
Benzenesulfonamide derivatives have also been used in the synthesis of polymers. For instance, active p-aminobenzenesulfonic acid derivatives were synthesized and used in self-polycondensation to produce poly(p-benzenesulfonamide), contributing to advancements in polymer chemistry (Saegusa et al., 1987).
Properties
CAS No. |
223784-75-6 |
---|---|
Molecular Formula |
C16H12F2N4O3S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H12F2N4O3S2/c17-10-2-1-3-11(18)12(10)13(23)14-15(19)22-16(26-14)21-8-4-6-9(7-5-8)27(20,24)25/h1-7H,19H2,(H,21,22)(H2,20,24,25) |
InChI Key |
BWWQFAUYHCRZKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-012986 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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